Product packaging for azepan-2-one(Cat. No.:CAS No. 9012-16-2)

azepan-2-one

Cat. No.: B3431436
CAS No.: 9012-16-2
M. Wt: 113.16 g/mol
InChI Key: JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Description

Azepan-2-one, more commonly known as ε-Caprolactam, is a white solid cyclic amide (lactam) with the molecular formula C6H11NO and a molar mass of 113.16 g/mol . It is a fundamental building block in industrial and materials science research, primarily serving as the monomer for the synthesis of Nylon 6 via ring-opening polymerization . Global demand for this compound is approximately five million tons per year, underscoring its commercial significance . This versatile lactam is also employed as a chemical intermediate in the synthesis of various pharmaceuticals, including pentylenetetrazol, meptazinol, and laurocapram . Its physical properties include a melting point of 68-69 °C, a boiling point of approximately 270 °C, and a density of 1.01-1.154 g/cm³ . It is highly soluble in water . From a safety perspective, this compound is an irritant and mildly toxic, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The International Agency for Research on Cancer (IARC) classifies it in Group 4, meaning it is "probably not carcinogenic to humans" . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B3431436 azepan-2-one CAS No. 9012-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-2-one
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InChI

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)
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InChI Key

JBKVHLHDHHXQEQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(=O)NCC1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Record name CAPROLACTAM
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Related CAS

9012-16-2
Record name 2H-Azepin-2-one, hexahydro-, homopolymer
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DSSTOX Substance ID

DTXSID4020240
Record name Caprolactam
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Molecular Weight

113.16 g/mol
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Physical Description

Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.]
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Boiling Point

512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F
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Flash Point

257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F
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Record name CAPROLACTAM
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Solubility

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53%
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Density

1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91
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Vapor Pressure

0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max
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Color/Form

Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused

CAS No.

105-60-2
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Melting Point

156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F
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Synthesis Methodologies and Reaction Pathways of Azepan 2 One

Established Synthetic Routes to Azepan-2-one (B1668282) and its Derivatives

The industrial production of this compound has been dominated by several key synthetic strategies, with ongoing research focused on developing more sustainable and efficient alternatives.

Beckmann Rearrangement of Cyclohexanone (B45756) Oxime

The most prevalent commercial method for synthesizing this compound is the Beckmann rearrangement of cyclohexanone oxime. valcogroup-valves.comatamankimya.comchemcess.comlookchem.com This reaction involves treating cyclohexanone oxime with a strong acid, which catalyzes its transformation into this compound. wikipedia.orgscribd.com

The process typically begins with the synthesis of cyclohexanone, which can be produced through various routes, including the hydrogenation of phenol (B47542) or the oxidation of cyclohexane (B81311). chemcess.com The cyclohexanone is then reacted with a hydroxylamine (B1172632) salt to form cyclohexanone oxime. scribd.combartleby.com

The subsequent rearrangement is a classic organic reaction where an oxime is converted into an amide. wikipedia.orgbartleby.com In the case of cyclohexanone oxime, the six-membered ring is expanded to a seven-membered lactam ring. scribd.com The reaction mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group, ultimately forming a nitrilium ion intermediate. wikipedia.org This intermediate is then hydrolyzed to yield this compound. wikipedia.org

A variety of acids can be used to catalyze the Beckmann rearrangement, including sulfuric acid, oleum, polyphosphoric acid, and hydrogen fluoride. chemcess.comwikipedia.org Sulfuric acid is the most commonly used catalyst in industrial settings, leading to the formation of this compound bisulfate salt, which is then neutralized with ammonia (B1221849) to liberate the free lactam. valcogroup-valves.com A significant drawback of this method is the co-production of a large amount of ammonium (B1175870) sulfate (B86663), which has motivated research into alternative, more environmentally friendly processes. chemcess.com

The reaction can be carried out in either the liquid or gas phase. chemcess.com The liquid-phase process, using fuming sulfuric acid, achieves high conversion and yield but generates the aforementioned ammonium sulfate byproduct. chemcess.com The gas-phase rearrangement, often utilizing solid acid catalysts like zeolites, was developed to circumvent the issue of byproduct formation. chemcess.comsylzyhg.com

Table 1: Comparison of Catalysts for Beckmann Rearrangement

Catalyst TypePhaseAdvantagesDisadvantages
Sulfuric Acid/OleumLiquidHigh conversion and yield. chemcess.comLarge amounts of ammonium sulfate byproduct. valcogroup-valves.comchemcess.com
Polyphosphoric AcidLiquidEffective catalyst. wikipedia.orgCan be difficult to handle and separate.
Hydrogen FluorideLiquidEffective catalyst. wikipedia.orgHighly corrosive and hazardous.
Zeolites (e.g., H-ZSM-5, Silicalite-1)GasEliminates ammonium sulfate byproduct, environmentally friendlier. chemcess.comsylzyhg.comacs.orgMay require higher temperatures, potential for catalyst deactivation. researchgate.net
Cyanuric Chloride/Zinc ChlorideLiquidCatalytic process. wikipedia.orgRequires co-catalyst system.
Trifluoroacetic AcidLiquidHigh conversion and selectivity. kaimosi.comCan be expensive.

Cyclization of 6-Aminohexanoic Acid

An alternative, though less common, industrial route to this compound is the cyclization of 6-aminohexanoic acid. valcogroup-valves.combartleby.com This method involves heating the amino acid, which leads to the intramolecular elimination of water and the formation of the cyclic amide, this compound. bartleby.com While conceptually simple, this reaction is typically run in dilute solutions to prevent intermolecular polymerization. atamankimya.com

Novel and Green Synthesis Approaches

In response to the environmental concerns associated with traditional methods, significant research has been directed towards developing "green" synthesis routes for this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One promising green route involves a series of reactions starting from benzene (B151609), which includes benzene semihydrogenation, cyclohexene (B86901) hydration, cyclohexanol (B46403) dehydrogenation, cyclohexanone ammoximation, and finally, the Beckmann rearrangement. acs.org Zeolite catalysts play a crucial role in several of these steps, such as ZSM-5 for hydration, TS-1 for ammoximation, and S-1 for the gas-phase Beckmann rearrangement. acs.orgacs.org The use of hydrogen peroxide in the ammoximation of cyclohexanone is considered a green process as the only byproduct is water. acs.org

Another innovative approach is the one-pot conversion of L-lysine, a bio-based feedstock, to this compound using bifunctional metal-supported catalysts like Iridium on H-Beta zeolite. rsc.org This process involves the cyclization and N-methylation of lysine, followed by hydrogenolysis to yield this compound. rsc.org

Furthermore, processes are being developed to produce this compound from renewable resources like furfural (B47365) or biomass, often through adiponitrile-based methods. chemcess.com The production of hexamethylenediamine (B150038) (a precursor for Nylon-6,6) from this compound via 6-aminocapronitrile is also being explored as a green production technology. rsc.org

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is an active area of research, as these compounds can be used to create specialty polyamides with tailored properties. Various synthetic strategies have been developed to introduce substituents at different positions on the this compound ring.

C4- and C6-Substituted Derivatives: The Beckmann or Schmidt rearrangement of 3-alkylcyclohexanones can produce mixtures of 4- and 6-alkylazepan-2-ones, which are often difficult to separate. publish.csiro.au Alternative methods have been investigated, such as those starting from dimedone to create a 4-keto caprolactam, which can then be further modified. publish.csiro.au

C5-Substituted Derivatives: These are most readily prepared through the Beckmann or Schmidt rearrangement of 4-substituted cyclohexanones. publish.csiro.au

C7-Substituted Derivatives: Enantiopure 7-substituted azepane-2-carboxylic acids have been synthesized as templates for peptidomimetics. researchgate.net

N-Substituted Derivatives: N-alkylation can be achieved by reacting this compound with alkyl halides or sulfates in the presence of a base like sodium hydride. publish.csiro.au

Other Functionalizations: A straightforward and efficient Beckmann rearrangement has been used to synthesize 5-azepane-2-one ethylene (B1197577) ketal, a functional derivative of ε-caprolactam. acs.org Palladium-catalyzed tandem ring-opening amination/cyclization of vinyl γ-lactones provides access to a variety of unsaturated and substituted caprolactam derivatives. researchgate.net Additionally, a (4+3)-cycloaddition of vinyl ketenes and α-imino carbenes has been developed to generate functionalized azepinone derivatives. acs.org

Reaction Mechanisms of this compound in Chemical Transformations

The primary chemical transformation of this compound is its ring-opening polymerization to produce polyamide 6 (Nylon 6). This polymerization can proceed through several different mechanisms.

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. wikipedia.org This process is driven by the release of ring strain in the monomer. libretexts.org For this compound, the polymerization can be initiated by anionic, cationic, or hydrolytic methods.

Anionic Ring-Opening Polymerization (AROP): This is the most widely used method for the polymerization of lactams. rsc.org AROP requires a strong, non-nucleophilic base as a catalyst and often utilizes a lactam-derived imide as a co-initiator or activator. rsc.org The mechanism involves the initiation by a strong base to form a lactamate anion. mdpi.com This anion then attacks an activated monomer (an N-acyllactam), opening the ring and propagating the chain. mdpi.comrsc.org The chain growth proceeds through the addition of the lactam anion to the imide group of the growing polymer chain. researchgate.net This process is very sensitive to impurities like water, which can deactivate the catalyst and activator. mdpi.com

Cationic Ring-Opening Polymerization (CROP): CROP is characterized by cationic initiators and intermediates. wikipedia.org Protonic acids are commonly used as initiators. semanticscholar.org The mechanism can proceed via an SN1 or SN2 pathway, where the chain grows by the addition of cyclic monomers to the cationic reactive center, thereby opening the ring system. wikipedia.orgmdpi.com One proposed mechanism involves the insertion of the monomer into the growing chains with the scission of the acyl-oxygen bond. researchgate.net Another mechanism suggests that the monomer is activated and carries the cationic center, with the growth reaction being an electrophilic attack of the activated monomer on the chain end. mdpi.com

Hydrolytic Ring-Opening Polymerization: This is the primary method for the large-scale industrial production of polyamide 6. acs.orgmdpi.com The process is initiated by water at high temperatures (260–290 °C). mdpi.com The mechanism involves the hydrolytic cleavage of the amide bond in this compound to form 6-aminohexanoic acid. mdpi.compreprints.org This amino acid can then react with other monomer molecules or growing polymer chains through both condensation and addition reactions to build the polyamide chain. mdpi.compreprints.org A computational study using DFT has detailed the four stages of this reaction, with the first three involving nucleophilic addition and proton transfer, and the final rate-determining step being the backbiting of the amino end group to form a cyclic dimer. acs.orgresearchgate.netacs.org

Substitution Reactions of the Azepane Ring

Information specifically on the substitution reactions of the this compound ring itself, outside of its polymerization behavior, is limited in the provided search results. The primary focus of the literature is on the ring-opening polymerization where the ring is cleaved.

Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of caprolactam can lead to the formation of adipic acid. nih.govtaylorandfrancis.com The thermally initiated oxidation of caprolactam proceeds via the formation of caprolactam hydroperoxide as a primary product. capes.gov.br This hydroperoxide can then decompose to form adipic acid monoamide. capes.gov.br The concentration of carboxylic groups formed during the reaction can autocatalyze this decomposition. capes.gov.br Another oxidation product that can be formed is adipimide. capes.gov.br The selective oxidation of cyclohexane is a key industrial route to cyclohexanone and cyclohexanol, which are precursors to adipic acid and caprolactam. taylorandfrancis.comresearchgate.net Efficient methods for the synthesis of adipic acid from caprolactam-containing waste have also been developed. researchgate.net

Reduction: The reduction of caprolactam can generate an anion that acts as an initiator for the oligomerization of caprolactam. researchgate.net

Hydrolysis and Degradation Pathways

This compound is susceptible to hydrolysis, which can occur through both chemical and biological pathways.

Chemical Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-aminohexanoic acid (also known as ε-aminocaproic acid). wikipedia.org This is a reversible reaction, with the cyclization of 6-aminohexanoic acid being one of the earliest methods for preparing caprolactam. wikipedia.org The hydrolysis of the amide bond in Nylon-6, the polymer of this compound, leads to a reduction in its molecular weight and is a significant degradation pathway, particularly in the presence of moisture at elevated temperatures. teknorapex.com

Biodegradation: Several microorganisms are capable of degrading this compound. nih.gov The biodegradation pathway typically starts with the hydrolytic opening of the lactam ring to form 6-aminohexanoic acid. nih.govresearchgate.net This is followed by deamination to 6-oxohexanoate (B1234620) and subsequent oxidation to adipic acid, which can then enter the fatty acid metabolic pathway. nih.gov Some bacteria possess a caprolactamase enzyme that catalyzes the hydrolysis of caprolactam to 6-aminocaproic acid in an ATP-dependent manner. nih.govrsc.org The degradation of Nylon-6 by some bacteria also proceeds through the formation of 6-aminohexanoic acid and other oligomers. iiste.org The enzymatic hydrolysis of nylon oligomers is a subject of ongoing research for sustainable recycling. rsc.orgnih.govresearchgate.net

Table 2: Products of this compound Degradation

Degradation Pathway Key Intermediate/Product Reference(s)
Chemical Hydrolysis 6-aminohexanoic acid wikipedia.org
Biodegradation 6-aminohexanoic acid nih.govresearchgate.net
Biodegradation 6-oxohexanoate nih.gov
Biodegradation Adipic acid nih.gov

Rearrangement Reactions and their Academic Implications

The most significant rearrangement reaction involving the synthesis of this compound is the Beckmann rearrangement. This reaction is of immense industrial importance as it is the primary method for the commercial production of caprolactam. scientific.netgoogle.com

The Beckmann rearrangement involves the conversion of cyclohexanone oxime to this compound. acs.orgingentaconnect.com The reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid or oleum. google.comingentaconnect.com The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti to the leaving group, ultimately leading to the formation of the lactam after hydrolysis. acs.org

The academic implications of this reaction are substantial, serving as a classic example of a proton-triggered rearrangement. acs.org Research has focused on developing greener and more efficient catalytic systems to overcome the environmental issues associated with the use of large quantities of strong acids. scientific.net This includes the use of solid acid catalysts like zeolites and the development of novel processes in supercritical water or with ionic liquids. acs.orgingentaconnect.comresearchgate.net A single-step, solvent-free process using bifunctional, heterogeneous, nanoporous catalysts to convert cyclohexanone directly to ε-caprolactam has also been described. pnas.org

Tandem Amination/Cyclization Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient route to complex molecules like this compound and its derivatives. The amination/cyclization strategy is a notable example, providing access to the seven-membered lactam ring through various catalytic systems.

An effective method has been developed for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates through a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. researchgate.netmdpi.comnih.gov This reaction combines an intermolecular amine addition with an intramolecular cyclization. mdpi.com The process has been optimized by testing different solvents and conditions. The reaction proceeds smoothly in dioxane at 90 °C using 10 mol% of Cu(MeCN)₄PF₆ as the catalyst, yielding the azepine derivative. researchgate.netmdpi.com

Table 1: Optimization of Cu(I)-Catalyzed Tandem Amination/Cyclization researchgate.net

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Cu(MeCN)₄PF₆ Dioxane 90 8 65
2 Cu(MeCN)₄PF₆ Dioxane 90 12 <65
3 Cu(I) salt Toluene 90 8 Lower

Beyond metal catalysis, biocatalytic tandem cascades present a green alternative for producing ε-caprolactam (this compound). One such method utilizes engineered biocatalysts to convert cyclohexylamine, achieving a 75% conversion from a 10 mM solution. kaimosi.com This biocatalytic approach is considered a promising alternative for the bio-based production of ω-amino acids and their corresponding lactams. kaimosi.com Other advanced tandem reactions include rhodium(III)-catalyzed C-H activation/cyclization methods to create complex, fused azepine ring systems such as azepino[3,2,1-hi]indoles. bohrium.com

Lactamomethylation Reaction Pathways

Lactamomethylation is a functionalization reaction that involves attaching a lactam-containing methyl group to a substrate. In the context of this compound, this pathway utilizes a derivative, 1-(hydroxymethyl)this compound (B88521), as a key reagent to synthesize more complex molecules, particularly phenol derivatives. mdpi.comsciforum.net This reaction is a type of Mannich reaction and is often catalyzed by acid. open.ac.uk

The reaction typically involves refluxing a phenol with 1-(hydroxymethyl)this compound in a solvent like chloroform (B151607) in the presence of an acid catalyst, such as trifluoroacetic acid. mdpi.comopen.ac.uk After refluxing for an extended period, the mixture is worked up to isolate the lactamomethylated product. open.ac.uk The use of trifluoroacetic acid has been shown to improve the yields of the target compounds. mdpi.com A more facile system using catalytic amounts of acetic acid in water has also been suggested, which can lead to nearly quantitative yields with reduced reaction times. researchgate.net

The lactamomethylation of various phenols, including alkylphenols like thymol (B1683141) and 2,5-dimethylphenol, has been studied. mdpi.comopen.ac.uksciforum.net Quantum-chemical studies and experimental results confirm that for phenols with multiple potential reaction sites, the substitution selectively occurs at the para-position relative to the hydroxyl group due to the greater stability of the reaction intermediate. open.ac.ukresearchgate.net

Table 2: Examples of Lactamomethylation of Phenols using this compound Derivatives

Phenol Reactant Product Catalyst Yield (%) Reference(s)
2,5-Dimethylphenol 1-(4-hydroxy-2,5-dimethylbenzyl)this compound Trifluoroacetic Acid 59 researchgate.net
2,3,5-Trimethylphenol 1-(4-hydroxy-2,3,5-trimethylbenzyl)this compound Trifluoroacetic Acid 67 open.ac.uk
Thymol 1-(4-hydroxy-5-isopropyl-2-methylbenzyl)this compound Trifluoroacetic Acid N/A mdpi.com

The structures of the resulting compounds are typically confirmed using IR and NMR spectroscopy. mdpi.comsciforum.netsciforum.net These synthesized phenol derivatives with lactamomethyl moieties have been investigated for properties such as antioxidant activity. mdpi.comsciforum.netsciforum.net For instance, 1-(4-hydroxy-5-isopropyl-2-methylbenzyl)this compound has been noted for its antioxidant effects. mdpi.comsciforum.net

Advanced Applications of Azepan 2 One in Materials Science

Polymeric Materials Derived from Azepan-2-one (B1668282)

This compound, more commonly known as ε-caprolactam, is a cyclic amide that serves as a critical monomer for the synthesis of a variety of polymeric materials. textiletriangle.comontosight.ai Its primary application lies in the production of Polyamide 6 (Nylon 6), a versatile engineering thermoplastic. nih.govatamankimya.com The ring-opening polymerization of this compound allows for the creation of long-chain polymers with properties that can be tailored for a wide range of applications, from textiles and films to automotive components and industrial machinery. textiletriangle.comatamankimya.com

Nylon 6: Synthesis and Structural Engineering

Nylon 6, or polycaprolactam, is synthesized through the ring-opening polymerization of this compound. textiletriangle.comwikipedia.org This process typically occurs when this compound is heated to approximately 533 K in an inert nitrogen atmosphere for several hours. wikipedia.org During polymerization, the amide bond within the caprolactam ring breaks, and the active groups on each side reform to create new bonds, linking the monomers into a polymer backbone. wikipedia.org Unlike condensation polymers such as Nylon 6,6, all the amide bonds in Nylon 6 lie in the same direction. wikipedia.org

The properties of Nylon 6 can be modified by incorporating comonomers or stabilizers during the polymerization process. This allows for the introduction of new functional groups or chain ends, which can alter the material's reactivity, dyeability, or flame retardance. atamankimya.comwikipedia.org

The functionalization of polyamides can be achieved by using derivatives of this compound in the polymerization process. This approach allows for the introduction of specific chemical groups along the polymer chain, leading to materials with tailored properties.

For instance, researchers have synthesized a functional derivative of ε-caprolactam called 5-azepane-2-one ethylene (B1197577) ketal. researchgate.netacs.org This monomer can be homopolymerized or copolymerized with ε-caprolactam through anionic ring-opening polymerization. researchgate.netacs.org The resulting polymers contain ketone groups that can be subsequently reduced to hydroxyl groups, creating new aliphatic polyamides with potential for various applications. researchgate.netacs.org These ketone-containing polymers are also sensitive to thermal and photo-cross-linking. researchgate.netacs.org

Another approach involves the copolymerization of ε-caprolactam with α-Amino-ε-caprolactam (ACL). preprints.org This process, conducted through hydrolytic ring-opening copolymerization, results in a branched Polyamide 6 structure. preprints.org The introduction of these branches significantly enhances the material's rheological properties, such as zero shear rate viscosity and storage modulus, while making the shear thinning phenomenon more pronounced. preprints.org

Furthermore, aliphatic polyamides with pendent allyl groups have been prepared by the anionic ring-opening copolymerization of ε-caprolactam with 3-(3-propenyl)-2-azepanone. acs.org The presence of these allyl groups allows for rapid functionalization through photoinitiated thiol-ene chemistry, opening pathways to create cross-linked polyamide films and gels. acs.org

The synthesis of polyamides from renewable resources is a significant area of research aimed at reducing the environmental impact of polymer production. bio-sourced.comresearchgate.net Biobased polyamides can be developed through two primary methods: the polycondensation of bio-based diamines and dicarboxylic acids, or the ring-opening polymerization of bio-based lactams. mdpi.com

One promising route is the production of biobased this compound (caprolactam). effective-project.eu Companies are developing innovative processes to produce caprolactam from renewable feedstocks instead of fossil fuels. effective-project.eu For example, some approaches utilize sugars, which are fermented to produce the necessary precursors. renewable-carbon.eu Another method involves deriving caprolactam from 5-hydroxymethylfurfural, which is obtained from fructose. mdpi.com

Several companies have started to produce and sell sustainable caprolactam, which can be derived from biobased, circular, or bio-circular feedstocks. fibrant52.comube.es These bio-attributed products have the same chemical characteristics as their fossil-based counterparts but with a significantly lower carbon footprint. fibrant52.com The use of these sustainable monomers allows for the production of biobased Nylon 6, which is being adopted by various industries, including sportswear. effective-project.eurenewable-carbon.eu

The table below summarizes some commercially available biobased polyamides and their renewable sources.

Product Name/TypeMonomer(s)Renewable SourceBiobased Content
AKROMID® NEXT G (PA 6.9) Hexamethylenediamine (B150038), Azelaic acidSunflower oil57% akro-plastic.com
AKROMID® NEXT S (PA 6.10) Hexamethylenediamine, Sebacic acidCastor oil62% akro-plastic.com
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Hybrid materials that combine polymers with inorganic components at the nanoscale can exhibit significantly enhanced properties compared to the individual materials. This compound-based polymers, particularly Nylon 6, have been used to create such nanocomposites.

A notable example is the Nylon 6-clay hybrid, where ε-caprolactam is polymerized within the interlayer spaces of montmorillonite, a type of clay mineral. sae.orgresearchgate.net This process results in a nanocomposite where individual silicate (B1173343) layers, just one nanometer thick, are uniformly dispersed throughout the Nylon 6 matrix. sae.org These hybrids demonstrate remarkable improvements in mechanical properties. For instance, a Nylon 6-clay hybrid containing a small amount of clay (4.7 wt%) showed a heat distortion temperature of 152 °C, which is 87 °C higher than that of pure Nylon 6. cambridge.orgcambridge.org The tensile strength and modulus are also significantly increased. sae.org These enhancements are attributed to the strong ionic interactions between the Nylon 6 and the silicate layers. sae.org

Similar hybrids have been synthesized using other clays (B1170129) like saponite (B12675438) and hectorite, resulting in nanocomposites with varying properties based on the type and amount of the clay mineral used. cambridge.orgtytlabs.co.jp The development of these materials has led to practical applications, such as in automotive timing belt covers, due to their high modulus and heat resistance. sae.org

Cross-linking and Network Formation in Polymeric Systems

Cross-linking is a chemical process that creates covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. researchgate.netmdpi.com This network formation significantly alters the properties of the polymer, often improving its mechanical strength, thermal stability, and chemical resistance. researchgate.net

In the context of this compound-based polymers, cross-linking can be achieved through various strategies. One method involves the anionic ring-opening copolymerization of ε-caprolactam with a bis-ε-caprolactam monomer. This allows for the controlled synthesis of a polyamide 6 chemical network. researchgate.net

Another approach is to introduce functional groups that can participate in cross-linking reactions. For example, polyamides with pendent allyl groups can be cross-linked via photoinitiated thiol-ene chemistry. acs.org Similarly, polymers containing ketone groups, derived from functionalized caprolactam monomers, are responsive to both thermal and photo-cross-linking. researchgate.netacs.org

The addition of polyfunctional monomers, such as triallyl isocyanurate (TAIC), during or after polymerization can facilitate cross-linking upon exposure to ionizing radiation. mdpi.com Even low doses of radiation can induce the formation of a 3D network, enhancing the material's properties. mdpi.com Weak bonds, such as hydrogen bonds and ionic interactions, can also be utilized to create 3D cross-linking network coatings on polyamide fabrics, improving their flame retardancy and durability. mdpi.com

Role of this compound in Optoelectronics and Advanced Materials

While the primary application of this compound is in the synthesis of polyamides like Nylon 6 for traditional engineering applications, its derivatives and related polymers are finding use in more advanced fields, including optoelectronics.

Polymers containing cinnamoyl groups, which can be introduced through the copolymerization of ε-caprolactam with α-cinnamoylamido-ε-caprolactam, exhibit photoreactive and thermoreactive properties. researchgate.net These materials can undergo reversible cross-linking upon exposure to UV light or heat, making them potentially useful for creating photo- and thermosensitive materials. researchgate.net

Hydrogels based on poly(N-vinyl caprolactam) (PNVCL) are another area of interest. mdpi.commdpi.com These hydrogels can be synthesized via photopolymerization and exhibit shape-shifting behaviors in response to environmental stimuli like water. mdpi.commdpi.com By controlling the cross-linking density and creating bilayer structures, reversible self-bending and self-folding can be achieved, opening up possibilities for the fabrication of smart, deformable structures. mdpi.com

Integration into Supramolecular Architectures

The inherent chemical characteristics of this compound, particularly the presence of a lactam moiety, make it a valuable building block for the construction of complex supramolecular architectures. The amide group within the seven-membered ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating self-assembly and the formation of ordered structures through specific intermolecular interactions. This capacity for directed, non-covalent bonding allows for the integration of this compound and its derivatives into a variety of supramolecular systems, including host-guest complexes, self-assembled monolayers, and stimuli-responsive polymers.

The primary driving force for the incorporation of this compound into these architectures is hydrogen bonding. frontiersin.org The lactam functional group readily participates in the formation of robust and directional hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes. frontiersin.orgoup.com Research has shown that functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) frequently engage in strong hydrogen-bonding interactions with the lactam moiety of caprolactam, making them highly suitable for co-crystallization and the formation of multicomponent supramolecular systems. acs.org

Host-Guest Chemistry and Coordination Cages

In the realm of host-guest chemistry, this compound (caprolactam) can function as a guest molecule, being encapsulated within the cavity of a larger host molecule. A notable example involves its inclusion within an octanuclear coordination cage. mdpi.com In this supramolecular assembly, the caprolactam molecule is bound within the host's cavity, with its orientation and conformation dictated by the host's interior surface.

Structural analysis of this host-guest complex reveals that the binding is facilitated by hydrogen bonding between the Lewis basic sites on the guest (the carbonyl oxygen of the lactam) and the interior surface of the cage. mdpi.com Interestingly, the encapsulated caprolactam guest was found to be disordered across two different orientations, indicating a degree of flexibility within the host-guest interaction. mdpi.com This type of encapsulation within a well-defined cavity can alter the properties of the guest molecule and is a key principle in areas such as molecular recognition and catalysis. whiterose.ac.uk

Host SystemGuest MoleculeKey InteractionsStructural FeaturesReference
Octanuclear Coordination CageThis compound (Caprolactam)Hydrogen bonding between guest C=O and cage interior.Guest disorder across two orientations within the cavity. mdpi.com

Self-Assembled and Stimuli-Responsive Polymers

A significant application of this compound in materials science is through its vinyl derivative, N-vinylcaprolactam (NVCL). nih.gov Polymers of NVCL, namely poly(N-vinylcaprolactam) (PNVCL), are well-known for their thermoresponsive properties in aqueous solutions. mdpi.comacs.org PNVCL exhibits a lower critical solution temperature (LCST) in the physiological range (around 32-34 °C), meaning it undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed state as the temperature is raised above the LCST. mdpi.comacs.org

This thermoresponsive behavior is driven by changes in the hydrogen bonding interactions between the polymer's lactam groups and water molecules. Below the LCST, the polymer chains are hydrated and exist as random coils. Above the LCST, these hydrogen bonds are disrupted, and hydrophobic interactions between the polymer chains become dominant, leading to aggregation and the formation of a separate phase. nih.gov This property is harnessed to create "smart" supramolecular materials such as hydrogels, micelles, and nanogels that can respond to changes in their environment. acs.orghelsinki.fi

These PNVCL-based supramolecular architectures can be designed to encapsulate and release guest molecules, such as drugs, in a temperature-controlled manner. mdpi.comhelsinki.fi For instance, PNVCL hydrogels can be loaded with a therapeutic agent in their swollen state at a lower temperature and then release it in a sustained manner when heated above their phase transition temperature. mdpi.com The precise LCST can be tuned by altering the polymer's molecular weight and concentration, or by copolymerizing NVCL with other monomers. nih.govnih.gov

Polymer SystemStimulusSupramolecular ArchitectureKey Property/ApplicationReferences
Poly(N-vinylcaprolactam) (PNVCL)TemperatureHydrogels, Micelles, NanoparticlesThermoresponsive; Lower Critical Solution Temperature (LCST) around 32-34°C. Controlled release of guest molecules. mdpi.comacs.orghelsinki.fi
PNVCL hydrogels with sodium itaconateTemperatureHydrogelEncapsulation and controlled, diffusion-based release of farmazine. mdpi.com
Poly(N-vinylcaprolactam-grafted-Sodium Alginate)pH/TemperatureIn Situ Forming HydrogelDual-responsive for prolonged, controlled drug delivery. nih.gov

The ability to functionalize this compound derivatives further expands their utility in creating complex supramolecular structures. For example, the synthesis of 5-azepane-2-one ethylene ketal, a functionalized caprolactam, allows for the creation of aliphatic polyamides with pendant ketone or hydroxyl groups after polymerization and subsequent chemical modification. researchgate.net These functional groups can then be used for further reactions, such as cross-linking, to create robust network materials. researchgate.net

Computational and Theoretical Studies of Azepan 2 One

Quantum-Chemical Investigations of Azepan-2-one (B1668282) and its Derivatives

Quantum-chemical calculations have been instrumental in elucidating the fundamental properties of this compound and its derivatives. These studies encompass a range of methods to explore reaction mechanisms, conformational landscapes, and electronic characteristics.

Reaction Pathway Analysis through Computational Modeling

Computational modeling has been effectively employed to analyze the reaction pathways involving this compound and its derivatives. For instance, the lactamomethylation of phenols, a reaction where caprolactam derivatives are used, has been studied using quantum-chemical methods to understand the reaction's selectivity and potential pathways. semanticscholar.orgresearchgate.net These studies often involve calculating the energies of intermediates and transition states to determine the most favorable reaction route.

A significant area of investigation is the ring-opening polymerization of ε-caprolactam. Theoretical studies have explored the mechanism of this process, providing insights that are critical for controlling the polymerization and the properties of the resulting polyamide. For example, computational evidence for the bifunctional activation in the sulfonic acid-catalyzed ring-opening polymerization of ε-caprolactone, a related cyclic ester, has been established through DFT calculations, suggesting similar mechanisms could be at play for lactams. acs.org Furthermore, the anionic polymerization of ε-caprolactam has been the subject of kinetic modeling, which helps in predicting the reaction progress and the influence of various factors like water content. mdpi.com

Theoretical investigations have also shed light on the initial steps of polymerization. For instance, in the enzymatic ring-opening polymerization of ε-caprolactam, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to simulate the acylation of the enzyme's active site, revealing differences in the accessibility of the substrate compared to ε-caprolactone.

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered ring of this compound is flexible, leading to multiple possible conformations. Computational methods are essential for identifying the most stable conformers and understanding the dynamics of their interconversion.

Studies have shown that ε-caprolactam predominantly exists in a chair conformation. researchgate.net The inversion of this stable chair conformation has been investigated using computational methods, with a calculated free energy of activation (ΔG‡) of 10.5 kcal/mol at the B3LYP/6-311+G(d,p) level of theory, which is in good agreement with the experimental value of 10.3 kcal/mol. researchgate.net This provides a quantitative measure of the ring's flexibility.

Molecular dynamics (MD) simulations have been utilized to study the behavior of systems containing this compound, such as poly(N-vinyl caprolactam) and ε-caprolactam-based intercalated polymer clay nanocomposites. researchgate.netacs.orgnih.gov While these simulations focus on polymeric or composite systems, they provide valuable information on the conformational behavior and interactions of the caprolactam moiety in a more complex environment. For instance, MD simulations can reveal the orientation of caprolactam molecules and their interactions within the clay interlayer spaces in nanocomposites. acs.orgnih.gov

Table 1: Calculated Free Energy of Activation for Chair Inversion of ε-Caprolactam researchgate.net

MethodΔG‡ (kcal/mol)
B3LYP/6-311+G(d,p)10.5
Experimental10.3
CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p)10.8

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules like this compound. mdpi.comnanobioletters.comrroij.comchemmethod.com DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and various electronic properties that are key to understanding reactivity.

While specific DFT data for this compound is dispersed in the literature, studies on the parent heterocycle, azepane, offer valuable insights. For azepane, DFT calculations have been used to determine its geometrical parameters, such as bond lengths and angles. acs.org These calculated values show good agreement with experimental data from X-ray diffraction. acs.org Such studies provide a foundational understanding of the structural framework of the seven-membered ring that is also present in this compound.

Table 2: Selected Calculated and Experimental Geometrical Parameters of Azepane acs.org (Note: Data is for azepane, the parent heterocycle of this compound, and serves as an illustrative example of DFT applications in this class of compounds.)

ParameterBondCalculated (MP2)Calculated (M06-2X)Experimental (XRD)
Bond Length (Å)C-N1.4721.4641.459
C-C1.5401.5331.527
Bond Angle (°)C-N-C116.20117.50114.52
C-C-C116.90117.10114.8-116.9

Thermochemical properties of ε-caprolactam have also been investigated using a combination of experimental techniques and high-level computational methods. The gas-phase standard molar enthalpies of formation for different conformers have been calculated, providing crucial thermodynamic data. researchgate.net

Table 3: Computed Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°g) at 298.15 K for ε-Caprolactam Conformers researchgate.net

ConformerΔfH°g (kJ·mol⁻¹)
I (Chair)-193.2 ± 3.4
II (Twist-Chair)-186.2 ± 3.4
III (Boat)-180.8 ± 3.4

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling, often employing machine learning and quantum mechanical descriptors, is an emerging area in chemistry that can be applied to understand and forecast the reactivity of molecules like this compound. acs.orgoptibrium.com These models aim to establish quantitative structure-property relationships (QSPR) or quantitative structure-activity relationships (QSAR).

For this compound, such models could predict various aspects of its chemical behavior. For instance, predictive models are used to determine the sites of metabolism in drug-like molecules, often by calculating the activation energies for reactions at different positions in the molecule. optibrium.com This approach could be adapted to predict the most likely sites for enzymatic or chemical modification of the this compound ring.

Furthermore, predictive models can be developed to forecast the outcome of chemical reactions, including the yield and selectivity for different products. acs.org In the context of this compound, this could involve predicting the efficiency of different catalysts for its polymerization or the regioselectivity of substitution reactions on the caprolactam ring.

Computational Studies on Polymerization Kinetics and Mechanisms

The polymerization of ε-caprolactam to form Nylon-6 is of immense industrial importance, and computational studies have provided deep insights into its kinetics and mechanisms. mdpi.com Both anionic and hydrolytic polymerization routes have been investigated theoretically.

For the anionic polymerization of ε-caprolactam, kinetic models have been developed to describe the reaction progress under various conditions. mdpi.comuq.edu.au These models often take into account the concentrations of the initiator and activator, as well as the presence of impurities like water, which can significantly affect the reaction rate. mdpi.com These kinetic models are crucial for process optimization in industrial settings, such as in thermoplastic resin transfer molding (TP-RTM). uq.edu.au

The mechanism of ring-opening has been a key focus of computational studies. Theoretical investigations have detailed the steps involved in the polymerization process, including initiation, propagation, and termination. For example, the role of different catalysts and activators in the anionic polymerization has been elucidated through computational analysis. researchgate.net The synthesis of functional polyamides through the ring-opening polymerization of substituted this compound derivatives has also been explored, with computational methods helping to understand how substituents affect the polymerization process. researchgate.net

Derivatives and Substituted Azepan 2 One Compounds in Academic Research

Synthesis and Characterization of Novel Azepan-2-one (B1668282) Derivatives

The synthesis of novel this compound derivatives is a dynamic area of research, employing a variety of classical and modern organic reactions. These methods allow for the introduction of diverse functional groups at various positions on the azepane ring, leading to new chemical entities for further study.

A primary and highly efficient method for creating substituted caprolactams is the Beckmann rearrangement. nih.govacs.org For instance, 5-azepane-2-one ethylene (B1197577) ketal has been synthesized through a straightforward Beckmann rearrangement, providing a functional derivative that can be used in ring-opening polymerization to create functional aliphatic polyamides. acs.org Similarly, a ring expansion of a totarol-derived oxime to a caprolactam was achieved using a Beckmann rearrangement induced by thionyl chloride. nih.gov The Schmidt reaction offers another route; (±)-menthol was used as a starting material, oxidized to menthone, and converted to its oxime, which then underwent a Schmidt reaction to yield (2s, 5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptane-7-one. This intermediate was further reacted with various substituted aromatic benzoyl chlorides to produce a series of 1-benzoyl-7-isopropyl-4-methylthis compound derivatives. researchgate.net

Modern synthetic techniques like ring-closing metathesis (RCM) have also been applied. An efficient methodology using RCM with Grubbs' second-generation catalyst allows for the synthesis of functionalized α-amino caprolactams from α-amino acrylamide (B121943) precursors, demonstrating high tolerance for various functional groups. lookchem.com The Aubé reaction provides another novel pathway, as demonstrated in the synthesis of N-cyclopentenyl-lactams. In one study, an azido (B1232118) alcohol derived from Vince lactam reacted with cyclic ketones to yield cyclopentenyl-substituted lactams, such as 1-(5-(hydroxymethyl)cyclopent-2-en-1-yl)this compound. beilstein-journals.org

Researchers have also synthesized task-specific ionic liquids from caprolactam, such as 1-(3-sulfopropyl)caprolactam hydrogen sulfate (B86663), which has shown catalytic activity in esterification reactions. sioc-journal.cn Furthermore, azepane-1-carbodithioate ligands have been used to create novel organometallic Te(IV) complexes, which were characterized using various spectroscopic techniques. researchgate.net

The characterization of these newly synthesized compounds is critical to confirm their structures. Researchers routinely employ a suite of analytical methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS), to unambiguously establish the chemical identity and purity of the novel this compound derivatives. researchgate.netbeilstein-journals.orgsioc-journal.cnresearchgate.net

Compound NameSynthetic MethodReference
5-Azepane-2-one ethylene ketalBeckmann Rearrangement acs.org
1-Benzoyl-7-isopropyl-4-methylthis compound derivativesSchmidt Reaction researchgate.net
Functionalized α-amino caprolactamsRing-Closing Metathesis (RCM) lookchem.com
1-(5-(Hydroxymethyl)cyclopent-2-en-1-yl)this compoundAubé Reaction beilstein-journals.org
1-(3-Sulfopropyl)caprolactam hydrogen sulfateReaction with 1,3-propanesultone and sulfuric acid sioc-journal.cn
5-Chlorobenzoxazole-based azepane derivativesMulti-step synthesis nih.gov

Exploration of Structure-Reactivity Relationships in Functionalized Azepan-2-ones

Understanding the relationship between the chemical structure of a molecule and its reactivity is a fundamental goal in chemistry. In the context of this compound derivatives, structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for designing compounds with specific properties, particularly in medicinal chemistry. These studies explore how steric and electronic effects of different substituents influence the molecule's behavior.

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electron density, can significantly alter the reactivity of the this compound ring. For example, in 3-chloro-1-(4-chlorobenzoyl)this compound, the presence of electron-withdrawing chlorine substituents enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. scbt.com In Diels-Alder reactions, it is a general principle that electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction rate, highlighting the importance of electronic complementarity. libretexts.org

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, also plays a critical role in reactivity. stackexchange.com In SAR studies of the natural product capuramycin, which contains a caprolactam moiety, it was found that the size and shape of substituents are critical for biological activity. nih.gov Replacing the caprolactam ring with a simple methyl group or alkyl chain leads to a substantial loss of activity. nih.gov However, replacing it with other cyclic moieties results in derivatives with comparable activity, suggesting that the caprolactam binds to a shallow, hydrophobic pocket that can accommodate other small cyclic groups but not linear chains. nih.gov

A compelling example of structure-reactivity relationships comes from the development of Factor Xa inhibitors. A screening hit, caprolactam urea (B33335), was a weak inhibitor. benthamdirect.com A limited parallel synthesis study was conducted to improve its potency. Remarkably, replacing the urea linker with a thiourea (B124793) linker resulted in a 145-fold increase in potency. benthamdirect.com It is hypothesized that this dramatic improvement is partly due to a conformational preference of the thiourea linkage that facilitates more effective binding of the inhibitor to its target enzyme. benthamdirect.com These findings underscore how subtle changes in a functional group can lead to significant differences in reactivity and biological function.

Structural ModificationObserved EffectUnderlying PrincipleReference
Replacement of caprolactam in Capuramycin with alkyl chainsSubstantial loss of inhibitor activitySteric and conformational mismatch in the binding pocket nih.gov
Replacement of caprolactam in Capuramycin with other cyclic moietiesComparable inhibitor activityFavorable steric fit in the hydrophobic binding pocket nih.gov
Replacement of urea linker with a thiourea linker in a Factor Xa inhibitor145-fold increase in potencyElectronic and conformational preference of the thiourea linkage benthamdirect.com
Addition of chlorine substituents to an this compound ringEnhanced electrophilicity and reactivity with nucleophilesElectronic effect (electron-withdrawing nature of chlorine) scbt.com

Enantioselective Synthesis and Chiral Derivatives of this compound

Chirality is a key feature in many biologically active molecules, and the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. For this compound derivatives, several strategies have been developed to control stereochemistry and produce specific chiral isomers.

One approach is to start from the "chiral pool," using readily available enantiopure natural products as starting materials. For example, α-amino-ε-caprolactam can be synthesized from L-lysine, a naturally occurring amino acid. google.com This method leverages the inherent chirality of the starting material to build the chiral caprolactam structure.

Catalytic asymmetric synthesis represents a more sophisticated approach. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. An enantioselective synthesis of substituted caprolactam precursors was developed using a catalytic asymmetric hetero-Diels-Alder reaction. nih.gov In another powerful example, researchers devised a robust and scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. acs.orgfigshare.com The key step in this synthesis is the oxidative cleavage of a bridged bicyclic intermediate (an aza-bicyclo[3.2.2]nonene), which stereoselectively establishes the two chiral centers at the C2 and C5 positions. acs.orgfigshare.com

Organocatalysis has also emerged as a powerful tool. The first enantioselective organocatalyzed domino synthesis of azepane moieties was reported, which proceeds through a temporary-bridge strategy. rsc.org This method allows for the concomitant formation of three chemical bonds and up to four stereogenic centers with very high stereoselectivity, providing access to optically active azepanone and azepanol derivatives. rsc.org

Other methods include the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, and biocatalysis, which uses enzymes to perform chiral transformations. An enzymatic method for the dynamic kinetic resolution of amino acid amides utilizes α-amino-ε-caprolactam racemase to produce chiral amino acids. researchgate.net

Chiral DerivativeEnantioselective StrategyKey FeaturesReference
α-Amino-ε-caprolactamChiral Pool SynthesisStarts from natural L-lysine. google.com
Substituted caprolactam synthonsCatalytic Asymmetric SynthesisEmploys an asymmetric hetero-Diels-Alder reaction. nih.gov
(2S,5S)-5-Substituted azepane-2-carboxylate derivativesCatalytic Asymmetric SynthesisKey step is stereoselective oxidative cleavage of a bicyclic intermediate. acs.orgfigshare.com
Optically active azepanone/azepanol derivativesOrganocatalysisDomino reaction via a temporary-bridge strategy creates up to four stereocenters. rsc.org
Chiral amino acidsBiocatalysis / Enzymatic ResolutionUses α-amino-ε-caprolactam racemase. researchgate.net

Advanced Analytical Techniques in Azepan 2 One Research

Spectroscopic Characterization (NMR, FTIR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental in the study of azepan-2-one (B1668282), providing a detailed look into its molecular structure and the functional groups present. Each method offers a unique perspective on the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. upc.edu For this compound, ¹H and ¹³C NMR spectra provide definitive information about its seven-membered ring structure. In ¹³C NMR, the carbonyl carbon (C=O) signal appears significantly downfield, a characteristic feature of amides. bmrb.io The methylene (B1212753) (-CH₂) groups in the ring show distinct signals, which can be assigned using two-dimensional NMR experiments like HSQC and HMBC. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. upc.edu The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H and C=O bonds of the amide group. uq.edu.au Specifically, a prominent peak for the C=O stretch is observed, alongside a peak for the N-H stretch. vulcanchem.com During the polymerization of this compound to Nylon 6, FTIR can monitor the reaction by observing the disappearance of the monomer's characteristic peaks and the appearance of new bands associated with the polyamide structure, such as those for hydrogen-bonded amide groups. rsc.org

UV-Vis Spectroscopy analyzes the electronic transitions within a molecule. upc.edu The lactam chromophore in this compound results in UV absorption maxima typically in the 210–230 nm range. vulcanchem.com While less structurally informative than NMR or FTIR for this specific compound, UV-Vis can be used for quantitative analysis.

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and elemental composition. mzcloud.org For this compound (molecular formula C₆H₁₁NO), the molecular ion peak [M]⁺ is observed at an m/z of approximately 113.16. nist.gov Techniques like Electrospray Ionization (ESI) often show the protonated molecule [M+H]⁺. vulcanchem.com

Table 1: Spectroscopic Data for this compound (ε-caprolactam)

Technique Observation Typical Value/Range Reference
¹³C NMR Carbonyl Carbon (C=O) ~185.5 ppm bmrb.io
Methylene Carbons 25-45 ppm bmrb.io
¹H NMR N-H Proton Varies (broad)
α-CH₂ Protons ~3.24 ppm bmrb.io
β, γ, δ, ε-CH₂ Protons 1.6-2.5 ppm bmrb.io
FTIR N-H Stretch ~3300 cm⁻¹ vulcanchem.com
C=O Stretch (Amide I) ~1650-1635 cm⁻¹ vulcanchem.comrsc.org
Mass Spec Molecular Weight 113.16 g/mol nist.gov
[M+H]⁺ (ESI) m/z 157.1 (for derivative) vulcanchem.com
UV-Vis Absorption Maximum (λmax) ~210-230 nm vulcanchem.com

Chromatographic Methods (GPC for Polymer Analysis)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. oup.com It is the standard method for analyzing the molecular weight and molecular weight distribution of polycaprolactam (Nylon 6), the polymer derived from this compound. oup.com These parameters are critical as they directly influence the mechanical and physical properties of the final material. gimitec.com

In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. oup.com The analysis of polycaprolactam is challenging due to its poor solubility in common HPLC solvents, often requiring the use of special eluents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or m-cresol (B1676322) at elevated temperatures. oup.com

Modern GPC systems utilize multiple detectors, such as a refractive index (RI) detector, a viscometer, and light scattering (LS) detectors, to obtain absolute molecular weight data without relying on column calibration with standards of a different polymer. netzsch.com This multi-detector approach provides a comprehensive analysis, including data on intrinsic viscosity and hydrodynamic radius. netzsch.com GPC is a vital tool for quality control in polymer production and for studying polymer degradation. gimitec.comlcms.cz

Table 2: Typical GPC Parameters for Polycaprolactam (Nylon 6) Analysis

Parameter Description/Value Reference
Technique Gel Permeation Chromatography (GPC/SEC) oup.com
Mobile Phase (Eluent) 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP); m-cresol oup.com
Tetrahydrofuran (THF) gimitec.com
Columns Polystyrene-divinylbenzene based (e.g., Agilent PLgel, Waters µ-styragel) oup.comgimitec.com
Temperature Often elevated (e.g., 50 °C) to reduce solvent viscosity oup.com
Detectors Refractive Index (RI), Viscometer (IV), Light Scattering (LS) netzsch.com
Key Measurements Molecular Weight (Mw, Mn), Polydispersity Index (PDI), Intrinsic Viscosity gimitec.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique provides unequivocal evidence of molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org

Studies on this compound and its derivatives have utilized single-crystal X-ray diffraction to analyze the conformation of the seven-membered ring. rsc.org The results show that the ring typically adopts a chair-like conformation. rsc.org The crystal structure reveals how individual this compound molecules interact with each other, most commonly forming hydrogen-bonded dimers through their amide groups, creating a characteristic R²₂(8) graph set motif. rsc.org This detailed structural information is crucial for understanding the packing forces in the crystal lattice and serves as a basis for computational modeling. mdpi.com The crystal structure of this compound complexed with enzymes has also been determined to understand biocatalytic processes. nih.gov

Table 3: Crystallographic Data for this compound (ε-caprolactam)

Parameter Value Reference
Database Code CAPLAC (CSD) rsc.org
Molecular Formula C₆H₁₁NO nih.gov
Crystal System Monoclinic
Space Group P2₁/c
Key Interaction Hydrogen-bonded dimers via N-H···O bonds rsc.org
Ring Conformation Chair-like rsc.org

Thermal Analysis (e.g., for polymerization studies)

Thermal analysis techniques are essential for studying the polymerization of this compound and characterizing the thermal properties of the resulting polycaprolactam. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net For polycaprolactam, DSC is used to determine key thermal transitions, including the glass transition temperature (T_g) where the polymer changes from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (T_m) of the crystalline domains. atamanchemicals.com The heat of melting obtained from DSC curves can be used to calculate the degree of crystallinity of the polymer. researchgate.net These properties are vital for understanding the processing conditions and end-use performance of Nylon 6.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net TGA is used to assess the thermal stability and decomposition profile of polycaprolactam. tainstruments.com It can also be employed as a powerful method to determine the concentration of residual, unreacted this compound monomer in the final polymer. researchgate.netuni-augsburg.de The monomer volatilizes at a lower temperature (typically below 200°C) than the polymer, which decomposes at much higher temperatures (degradation onset ~413°C). tainstruments.comresearchgate.net Coupling TGA with FTIR allows for the identification of the gases evolved during heating, confirming that the initial mass loss corresponds to the release of monomer. uni-augsburg.deresearchgate.net

Table 4: Thermal Properties of Polycaprolactam (Nylon 6)

Property Technique Typical Value/Range Reference
Glass Transition Temp. (T_g) DSC 50-70 °C atamanchemicals.com
Melting Temperature (T_m) DSC ~215 °C atamanchemicals.com
Degradation Onset Temp. TGA ~413 °C (in N₂) tainstruments.com
Monomer Volatilization TGA < 200 °C researchgate.netuni-augsburg.de
Heat Deflection Temp. - ~150 °C atamanchemicals.com

Environmental and Green Chemistry Aspects of Azepan 2 One Production and Use

Sustainable Synthesis Routes for Azepan-2-one (B1668282)

Traditional synthesis methods for this compound, while commercially significant, often involve harsh reagents and generate substantial waste. nih.gov The pursuit of greener and more sustainable production methods is a key focus of current research.

A predominant industrial method involves the Beckmann rearrangement of cyclohexanone (B45756) oxime using fuming sulfuric acid or oleum. chemcess.comvalcogroup-valves.com While this method boasts high conversion rates, it also produces a significant amount of ammonium (B1175870) sulfate (B86663) as a by-product. chemcess.comvalcogroup-valves.com

To address this, several alternative and more sustainable routes are being explored:

Gas-Phase Beckmann Rearrangement: This method avoids the use of sulfuric acid, thereby eliminating the production of ammonium sulfate. chemcess.com Sumitomo Chemical is a notable company utilizing a vapor-phase Beckmann rearrangement process. chemcess.com This process involves converting an oxime/methanol mixture to caprolactam over an MFI zeolite catalyst at high temperatures. chemcess.com

Ammoximation of Cyclohexanone: This process uses aqueous hydrogen peroxide and ammonia (B1221849) with a titanosilicate catalyst (TS-1) to produce cyclohexanone oxime, avoiding the formation of ammonium sulfate that occurs in the conventional process using hydroxylamine (B1172632) sulfate. nih.govucm.es

Bio-based Synthesis: A promising green alternative involves the synthesis of this compound from renewable resources. Researchers have developed a method to produce ε-caprolactam from L-lysine, which can be derived from plant-based D-glucose through microbial synthesis. technologypublisher.com This bio-based route offers a significant reduction in reliance on petroleum-based feedstocks. technologypublisher.comgoogle.com Another approach involves the chemo-enzymatic synthesis of ε-caprolactam using intermediates accumulated in potatoes. nwo.nl

Enzymatic Synthesis: The use of enzymes as biocatalysts in the synthesis of this compound and its derivatives is gaining traction. newtrends-timisoara.ro For instance, glucose oxidase has been used to initiate the polymerization of N-vinylcaprolactam, offering a facile enzymatic synthesis route. rsc.org

Solvent-Free Synthesis: Researchers have developed a single-step, solvent-free process for producing ε-caprolactam using bifunctional, heterogeneous, nanoporous catalysts. nih.gov This method operates at a relatively low temperature (80°C) and demonstrates good selectivity. nih.gov

Synthesis from 6-Aminocapronitrile: A continuous synthesis process using high-temperature water as a solvent, reactant, and catalyst has been developed to produce ε-caprolactam from 6-aminocapronitrile. rsc.org This method achieves a high yield in a short residence time. rsc.org

Comparison of this compound Synthesis Routes
Synthesis RouteKey FeaturesAdvantagesChallenges/Disadvantages
Conventional Beckmann RearrangementUses fuming sulfuric acid or oleum. chemcess.comvalcogroup-valves.comHigh conversion and yield. chemcess.comGenerates large amounts of ammonium sulfate by-product. chemcess.comvalcogroup-valves.com
Gas-Phase Beckmann RearrangementVapor-phase reaction over a solid catalyst. chemcess.comEliminates ammonium sulfate by-product. chemcess.comRequires high temperatures and catalyst regeneration. chemcess.com
Ammoximation of CyclohexanoneUses H2O2, ammonia, and a titanosilicate catalyst. nih.govucm.esAvoids ammonium sulfate formation. ucm.esRequires a specific catalyst. ucm.es
Bio-based Synthesis from LysineUtilizes a renewable feedstock. technologypublisher.comReduces reliance on petroleum. technologypublisher.comMay involve multiple steps. google.com
Solvent-Free SynthesisUses a bifunctional, nanoporous catalyst. nih.govEnvironmentally friendly, operates at lower temperatures. nih.govScale-up to industrial production may be a challenge.

Minimization of By-products in Industrial Processes

A primary focus in optimizing industrial this compound production is the minimization of by-products, particularly ammonium sulfate. valcogroup-valves.comatamankimya.com The generation of this co-product is a significant drawback of the conventional liquid-phase Beckmann rearrangement. chemcess.com

Several strategies are employed to reduce by-product formation:

Process Optimization: In the Raschig process for producing cyclohexanone oxime, controlling parameters like temperature and the ratio of reactants is crucial to minimize the formation of unwanted by-products. chemcess.com

Catalyst Development: The development of solid acid catalysts for the gas-phase Beckmann rearrangement is a key strategy to eliminate the use of sulfuric acid and, consequently, the production of ammonium sulfate. chemcess.com

Alternative Reagents: The use of nitrosyl chloride with cyclohexane (B81311) is another industrial route that avoids the large-scale production of ammonium sulfate seen with the cyclohexanone-based process. valcogroup-valves.comwikipedia.org The Snia Viscosa process, which uses nitrosylsulfuric acid, is another alternative, though it presents its own challenges with hazardous materials. wikipedia.orggoogle.com

Use of Surfactants: Research has shown that carrying out the Beckmann rearrangement in the presence of surface-active agents (surfactants) under mild acid conditions can minimize the formation of by-products. google.com Anionic, cationic, or nonionic surfactants can be used to create micellar solutions, macroemulsions, or microemulsions that facilitate the reaction. google.com The major by-product in this method is cyclohexanone, which can be recycled. google.com

One-Pot Synthesis: The development of a "green" one-step catalytic process that converts cyclohexanone directly to ε-caprolactam using a bifunctional heterogeneous catalyst avoids the intermediate steps and associated by-products of traditional methods. nih.gov

By-product Minimization Strategies in this compound Production
StrategyDescriptionKey By-products Minimized
Gas-Phase Beckmann RearrangementCatalytic conversion of cyclohexanone oxime in the vapor phase. chemcess.comAmmonium sulfate. chemcess.com
Ammoximation ProcessSynthesis of cyclohexanone oxime using H2O2 and ammonia. ucm.esAmmonium sulfate. ucm.es
Use of SurfactantsBeckmann rearrangement in the presence of surfactants under mild acid conditions. google.comVarious unwanted by-products; major by-product (cyclohexanone) is recyclable. google.com
One-Pot Catalytic SynthesisDirect conversion of cyclohexanone to ε-caprolactam. nih.govAmmonium sulfate and other intermediates. nih.gov

Environmental Fate and Impact of this compound and its Derivatives

Biodegradability:

This compound is considered to be readily biodegradable. atamankimya.comenvirondec.com Several microorganisms, including bacteria and fungi, are capable of degrading caprolactam. ontosight.ai The degradation pathway typically involves the enzymatic breakdown of caprolactam into 6-aminocaproic acid, which is then further metabolized into smaller, less harmful compounds like adipic acid, succinic acid, and ultimately carbon dioxide and water. ontosight.aiontosight.ai For example, Pseudomonas aeruginosa has been shown to effectively remove ε-caprolactam from wastewater. ebi.ac.uk The bacterium Brevibacterium epidermidis can also degrade caprolactam and its linear oligomers, which are by-products of nylon-6 polymerization. nih.gov

Environmental Impact:

While this compound is biodegradable, its release into the environment can still have an impact. The production process itself can contribute to environmental issues, such as the release of nitrous oxide, a potent greenhouse gas, as a by-product in some manufacturing routes. wikipedia.org A life cycle assessment of caprolactam production in China highlighted significant potential impacts on carcinogens, respiratory inorganic matters, global warming, and non-renewable energy consumption. researchgate.net

However, a screening assessment by the Government of Canada concluded that caprolactam is not entering the environment at levels that are harmful and is considered unlikely to be causing ecological harm. canada.ca The ecological hazard potential of caprolactam has been classified as low. canada.ca

Toxicity:

The acute toxicity of this compound to aquatic organisms is a consideration. nj.gov However, studies have shown that domesticated microorganisms in wastewater treatment systems can acclimate to and digest caprolactam-containing ionic liquids. rsc.org

Environmental Fate and Impact of this compound
AspectFindingSource
BiodegradabilityReadily biodegradable by various microorganisms. atamankimya.comenvirondec.comontosight.ai
Degradation PathwayEnzymatic breakdown to 6-aminocaproic acid and further mineralization. ontosight.aiontosight.ai
Greenhouse Gas EmissionsNitrous oxide can be a by-product of some production processes. wikipedia.org
Ecological HazardClassified as having a low ecological hazard potential. canada.ca

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Azepan-2-one (B1668282) Transformations

The transformation of this compound, primarily through ring-opening polymerization (ROP), is a critical area of research. The efficiency and properties of the resulting polymer, polyamide 6 (Nylon 6), are highly dependent on the catalytic system employed. Scientists are actively developing novel catalysts to enhance reaction control, improve efficiency, and introduce new functionalities into the polymer backbone.

Anionic ring-opening polymerization (AROP) is a rapid method for producing polyamide 6. acs.org Traditional systems often utilize catalysts like sodium caprolactamate in conjunction with an activator. researchgate.net Recent studies have investigated the effects of temperature and catalyst concentration on the polymerization process. For instance, the use of sodium hydride (NaH) as a catalyst at temperatures above the crystallization point of polyamide 6 has been explored, demonstrating high conversion rates. acs.org

Beyond anionic methods, cationic ring-opening polymerization has also been a subject of investigation. Montmorillonite clays (B1170129), such as Maghnite-H+, have been successfully employed as catalysts for the bulk polymerization of ε-caprolactam. researchgate.net The catalytic activity is influenced by the amount of catalyst and the reaction temperature, with kinetics indicating a first-order reaction with respect to the monomer concentration. researchgate.net

Furthermore, organometallic complexes are emerging as a promising class of catalysts. Zinc(II) aryl carboxylate complexes and novel zinc-based systems, such as diethylzinc/gallic acid and diethylzinc/propyl gallate, have been shown to be effective for the ring-opening polymerization of related cyclic esters like ε-caprolactone, suggesting their potential applicability to this compound. nih.govnih.gov These catalysts offer the potential for controlled polymerization, leading to polymers with well-defined molecular weights and narrow polydispersity. nih.gov

Catalyst SystemType of PolymerizationKey Findings
Sodium Caprolactamate / ActivatorAnionic Ring-Opening PolymerizationEnables rapid and efficient in-situ polymerization. researchgate.net
Sodium Hydride (NaH)Anionic Ring-Opening PolymerizationHigh conversion rates (97.7-98.6%) at elevated temperatures. acs.org
Montmorillonite Clay (Maghnite-H+)Cationic Ring-Opening PolymerizationEffective for bulk polymerization, with reaction rate dependent on temperature and catalyst amount. researchgate.net
Zinc(II) Aryl Carboxylate ComplexesRing-Opening PolymerizationActive catalysts for cyclic ester polymerization, suggesting potential for this compound. nih.gov
Diethylzinc / Gallic Acid or Propyl GallateCoordination Ring-Opening PolymerizationEffective for ε-caprolactone, indicating a promising avenue for this compound polymerization. nih.gov

Advanced Functional Materials Based on this compound

The primary material derived from this compound is Nylon 6, a widely used engineering thermoplastic known for its excellent mechanical properties, chemical resistance, and thermal stability. youtube.com However, the focus of advanced materials research is to move beyond conventional applications and develop functional polymers with tailored properties for specific, high-performance uses. idu.ac.idwiley.com

One area of interest is the development of high-performance composites. By incorporating reinforcing agents such as glass or carbon fibers into a Nylon 6 matrix during the in-situ polymerization of this compound, materials with enhanced strength and stiffness can be produced for demanding applications in the automotive and aerospace industries. researchgate.net This process, known as thermoplastic resin transfer molding (T-RTM), takes advantage of the low viscosity of the monomer for efficient fiber impregnation. researchgate.net

Furthermore, modifications to the polymer backbone or the incorporation of functional additives can impart novel properties to Nylon 6. For example, the development of flame-retardant polymers is crucial for applications in electronics and construction. nih.gov Research is also directed towards creating biodegradable or recyclable polymers to address environmental concerns. nih.gov The synthesis of block copolymers containing segments of polyamide 6 with other polymers can lead to materials with unique phase-separated morphologies and a combination of properties from the different blocks.

Material TypeKey FeaturesPotential Applications
Nylon 6 CompositesEnhanced strength, stiffness, and toughness.Automotive components, aerospace structures, high-performance sporting goods. researchgate.net
Flame-Retardant Nylon 6Reduced flammability.Electronic housings, building materials, transportation interiors. nih.gov
Biodegradable PolyamidesReduced environmental impact.Packaging, agriculture, disposable consumer goods. nih.gov
Nylon 6-based CopolymersTailorable morphologies and combined properties.Adhesives, compatibilizers, advanced textiles.

Integration of Computational and Experimental Approaches for Discovery

The discovery and optimization of new materials and chemical processes are being significantly accelerated by the integration of computational and experimental techniques. jddhs.comnih.govnih.gov This synergistic approach allows for a more rational and efficient workflow, from the initial design of molecules and catalysts to the prediction and validation of material properties. jddhs.com

In the context of this compound, computational modeling can be used to design novel catalysts for its polymerization. researchgate.net Density functional theory (DFT) calculations, for example, can be employed to study reaction mechanisms, predict the activity of different catalytic species, and understand the factors controlling polymer properties such as molecular weight and stereochemistry. nih.govresearchgate.net This in silico screening can significantly reduce the number of experiments required, saving time and resources.

Molecular dynamics simulations are another powerful computational tool for studying polymers derived from this compound. rsc.org These simulations can provide insights into the structure-property relationships of polyamide 6, including its mechanical, thermal, and barrier properties. cast-amsterdam.org By simulating the behavior of polymer chains at the molecular level, researchers can better understand how factors such as chain length, branching, and crystallinity influence the macroscopic performance of the material. rsc.org

This computational work is then complemented by experimental validation. Promising catalyst candidates identified through computational screening can be synthesized and tested in the laboratory. mdpi.com The properties of the resulting polymers can be characterized using a variety of analytical techniques and compared with the computational predictions. This iterative cycle of prediction and experimentation is a powerful paradigm for accelerating the development of new materials based on this compound. mdpi.com

Exploring this compound in New Chemical Architectures (e.g., supramolecular assemblies)

Beyond its role as a monomer for linear polymers, this compound and its derivatives have the potential to be incorporated into more complex chemical architectures, such as supramolecular assemblies. nih.gov Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govrsc.org

The amide group in the this compound ring is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This makes it an excellent building block for the construction of self-assembling systems. For example, molecules containing the this compound moiety could be designed to form well-defined structures in solution or in the solid state, such as tapes, rosettes, or even more complex three-dimensional networks.

The incorporation of this compound into macrocycles or other pre-organized scaffolds could lead to the development of new host-guest systems. These systems could be capable of selectively binding to other molecules or ions, with potential applications in sensing, catalysis, or separation science. The study of how these supramolecular structures form and what their properties are is an active area of research. nwhitegroup.com

While the direct application of this compound in complex supramolecular assemblies is still an emerging field, the fundamental principles of supramolecular chemistry provide a clear roadmap for future research. researchgate.net By leveraging the hydrogen-bonding capabilities of the lactam ring, it is conceivable to design and synthesize a wide range of new functional materials and molecular systems based on this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for azepan-2-one, and how can researchers optimize reaction conditions to improve yield?

this compound (ε-caprolactam) is typically synthesized via Beckmann rearrangement of cyclohexanone oxime or catalytic cyclization of 6-aminocaproic acid. To optimize yield, researchers should:

  • Monitor reaction kinetics using HPLC or GC-MS to identify intermediate stability .
  • Adjust catalyst loading (e.g., sulfuric acid for Beckmann rearrangement) and temperature gradients to minimize side reactions like oligomerization .
  • Validate purity using melting point analysis and FTIR to confirm lactam ring formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should data be interpreted?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., 1-(2-hydroxyethyl)this compound in ).
  • XRD : For crystalline derivatives, use SHELX-based refinement to resolve bond lengths and angles .
  • HRMS : Validate molecular formulas (e.g., C8_8H15_{15}NO2_2 for hydroxyethyl derivatives ). Cross-reference spectral data with computational predictions (e.g., InChIKey for structural validation ).

Q. How can researchers assess the purity of this compound compounds, and what thresholds are acceptable for publication?

  • Chromatography : Use HPLC with UV detection (≥95% purity for primary analysis) .
  • Elemental Analysis : Deviations ≤0.4% from theoretical values for C, H, N .
  • Thermal Methods : Differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. What computational strategies are effective for predicting the physicochemical properties of this compound derivatives?

  • Molecular Dynamics (MD) : Simulate solvation effects using software like GROMACS, referencing SMILES strings (e.g., C1CCC(=O)N(CC1)CCO for 1-(2-hydroxyethyl)this compound ).
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., amine deprotection in ).
  • Collision Cross-Section (CCS) : Use tools like MOBCAL to align experimental CCS values with theoretical models .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Multi-Technique Validation : Combine XRD (for absolute configuration) with 1H^1H-15N^{15}N HMBC NMR to resolve ambiguous NOE signals .
  • Error Analysis : Quantify uncertainties in SHELXL refinement (e.g., R-factor discrepancies >5% warrant re-measurement ).
  • Literature Benchmarking : Compare InChIKey outputs (e.g., KZJHLERAPCHKAI vs. IZYZHQOYVLYGRW ) to identify misassignments.

Q. What experimental design principles apply to studying this compound’s biological activity?

  • Dose-Response Curves : Use Hill slope models to assess IC50_{50} values for enzyme inhibition studies .
  • Control Groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., caprolactam analogs ).
  • Reproducibility : Document synthetic protocols in SI files per Beilstein Journal guidelines (≤5 compounds in main text; others in supplements ).

Q. How can researchers address challenges in scaling up this compound-based reactions for interdisciplinary applications?

  • Flow Chemistry : Optimize residence time and catalyst recycling to mitigate batch-to-batch variability .
  • Green Metrics : Calculate E-factors and atom economy to align with sustainable chemistry principles .
  • Collaborative Workflows : Use tools like electronic lab notebooks (ELNs) to standardize data sharing across teams .

Methodological and Ethical Considerations

Q. What statistical frameworks are recommended for analyzing this compound research data?

  • ANOVA : For comparing multiple synthesis routes or biological replicates .
  • PCA : To reduce dimensionality in spectral datasets (e.g., FTIR or NMR ).
  • Bayesian Inference : Model reaction pathways with probabilistic uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.